Thionine

Catalog No.
S545246
CAS No.
581-64-6
M.F
C12H10ClN3S
M. Wt
263.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionine

CAS Number

581-64-6

Product Name

Thionine

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;chloride

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

InChI

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H

InChI Key

ANRHNWWPFJCPAZ-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-]

Solubility

Soluble in DMSO

Synonyms

3,7-diamino-5-phenothiazinium, 7-amino-3-imino-3H-phenothiazine, C.I. 52000, Lauth's thionin, Lauth's violet, thionin, Lauth's, thionine

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-]

Description

The exact mass of the compound Thionine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Electrochemical Detection in Food Analysis

Scientific Field: Analytical Chemistry

Application Summary: Thionine is used as an electrocatalytic mediator for the detection of EDTA-Fe(III) in soy sauce. This method is significant for monitoring iron-fortified foods and ensuring the nutritional quality and safety of these products.

Methods of Application: The electrocatalytic assay employs thionine-mediated electrochemical reduction. Unlike conventional methods, this approach relies on the electrochemical reduction of EDTA-Fe(III), facilitated by thionine, which acts as a signal reporter.

Results: The method demonstrated sensitivity for EDTA-Fe(III) detection within a linear concentration range from 10 to 750 μM and a detection limit of 2.5 μM. It also showed specificity and applicability in real soy sauce samples with satisfactory recovery .

Inhibition of Bacterial Enzymes

Scientific Field: Microbiology

Application Summary: Thionine acetate is investigated for its inhibitory effects on lytic transglycosylase Slt35 from Escherichia coli, which is involved in bacterial cell wall remodeling. This application is crucial for developing new antibacterial agents.

Methods of Application: The study involved testing known glycosidase inhibitors on Slt35. Thionine acetate was found to be a weak inhibitor, and molecular docking simulations were used to understand its binding to the enzyme’s active site.

Results: Thionine acetate showed inhibition of Slt35 with IC50 values and binding constants similar to those for hen egg white lysozyme. It also enhanced the potency of the beta-lactam antibiotic ampicillin against E. coli .

Electrochemical DNA/Aptamer Sensors

Scientific Field: Biochemistry

Application Summary: Thionine is used as a signal reporter in the development of electrochemical DNA/aptamer sensors. These sensors are designed for the sensitive detection of specific nucleic acids or proteins, which is crucial for diagnostics and research.

Methods of Application: Thionine-mediated electrocatalytic reactions amplify the electrochemical signal, allowing for the sensitive detection of target molecules. The process involves the reduction of thionine, which then transfers electrons to the target molecule, generating a measurable current.

Cancer Biomarker Detection

Scientific Field: Oncology

Application Summary: Poly(Thionine)-modified electrodes are employed for the detection of CA 19-9, a cancer biomarker. This application is significant for early cancer diagnosis and monitoring treatment efficacy.

Methods of Application: The electrodes use differential pulse voltammetry to detect CA 19-9 levels. Thionine’s redox properties facilitate electron transfer, enhancing the sensor’s sensitivity.

Results: The sensor exhibits a linear response range from 0.010 to 10 U/mL for CA 19-9, demonstrating its potential for clinical applications in cancer diagnosis .

Genetically Modified Crop Detection

Scientific Field: Agricultural Biotechnology

Application Summary: A label-free immunosensor based on gold nanoparticles/thionine is constructed for the detection of PAT protein in genetically modified crops. This is vital for food safety and regulatory compliance.

Methods of Application: The immunosensor uses thionine and gold nanoparticles to amplify the electrochemical signal for PAT protein detection, providing a rapid and sensitive method for screening.

Results: The sensor achieved detection limits of 0.02% for soybean A2704-12 and 0.03% for maize BT-176, with high specificity and satisfactory reproducibility, making it a promising tool for monitoring GM crops .

Antimicrobial Peptides

Scientific Field: Immunology

Application Summary: Thionins are studied for their antimicrobial activity, particularly against fungi. This research is crucial for developing new antimicrobial agents and understanding innate immune responses.

Methods of Application: Genomic and protein expression studies are conducted to investigate the structure and function of thionin peptides and their role in antimicrobial defense.

Results: The expressed thionin peptides have shown effective antimicrobial activity in vitro, suggesting their potential as therapeutic agents .

Environmental Monitoring

Scientific Field: Environmental Science

Application Summary: Thionine is utilized in environmental monitoring to detect pollutants in water sources. It serves as an electrochemical mediator in sensors that can identify trace amounts of hazardous substances.

Methods of Application: Sensors incorporating thionine are used for their high sensitivity and selectivity in detecting specific pollutants. The thionine-mediated electrocatalytic reaction amplifies the detection signal, allowing for the monitoring of low-concentration pollutants.

Results: These sensors have been effective in identifying pollutants at very low concentrations, contributing to the protection of water resources and public health .

Plant Defense Mechanisms

Scientific Field: Plant Biology

Application Summary: Thionins, a family of antimicrobial peptides found in plants, play a crucial role in plant defense mechanisms against pathogens, particularly fungi.

Methods of Application: Research involves isolating and characterizing thionin peptides from various plant species. These peptides are then tested for their antimicrobial activity against a range of pathogens.

Results: Studies have shown that thionins are effective in inhibiting the growth of various fungal species, thereby enhancing the plant’s resistance to infections .

Transgenic Crop Development

Scientific Field: Genetic Engineering

Application Summary: Thionins are being explored for their potential in developing transgenic crops with enhanced resistance to pests and diseases.

Methods of Application: Genetic engineering techniques are used to introduce thionin genes into crop plants. The resulting transgenic plants are then evaluated for their resistance to various biotic stresses.

Results: Preliminary studies indicate that transgenic plants expressing thionin peptides exhibit increased resistance to certain pathogens, suggesting a promising approach for sustainable agriculture .

Cancer Research

Scientific Field: Medical Research

Application Summary: Thionins derived from Arabidopsis thaliana have been studied for their anti-cancer activity against various cancer cell lines.

Methods of Application: In vitro assays are conducted to test the efficacy of thionin peptides in inhibiting the growth of cancer cells.

Results: Thionin 2.1 has demonstrated inhibitory activity against pulmonary adenocarcinoma, breast cancer, and cervical cancer cells, indicating its potential as a therapeutic agent .

Thionine, also known as Lauth's violet, is a synthetic dye that belongs to the class of heterocyclic compounds. It was first synthesized by Charles Lauth and is structurally related to methylene blue, featuring a phenothiazine core. Thionine exists in various salt forms, including thionine chloride and thionine acetate. This compound is recognized for its strong metachromatic staining properties, making it widely used in biological staining applications. The name "thionine" reflects its classification as an amine, with the "-ine" suffix indicating this characteristic .

  • Biological staining: Thionine exhibits metachromasia, where it binds to specific biomolecules and changes color depending on the binding site's charge density []. This allows for visualization of structures like acid mucopolysaccharides and Nissl substance in nerve cells [].
  • DNA staining: Thionine can replace Schiff reagent in Feulgen staining, reacting with aldehyde groups in DNA to produce a colored complex for quantification [].
  • Toxicity: Limited data available on the specific toxicity of Thionine. However, as a thiazine dye, it is recommended to handle it with care, avoiding inhalation, ingestion, and skin contact [].
  • Flammability: Data unavailable.
  • Reactivity: Data unavailable.

Thionine exhibits notable photochemical behavior. When exposed to light, it undergoes a reversible reaction where its purple oxidized form is reduced to a colorless form, known as leuco-thionine. This transformation can be demonstrated in laboratory settings, where the addition of iron(II) ions in an acidic solution leads to the color change upon illumination. The general reaction can be represented as follows:

Thionine purple +Fe2+lightLeuco thionine colorless +Fe3+\text{Thionine purple }+\text{Fe}^{2+}\xrightarrow{\text{light}}\text{Leuco thionine colorless }+\text{Fe}^{3+}

When the light source is removed, the solution reverts to its original purple color, indicating the reversibility of this reaction .

Thionine serves multiple roles in biological contexts. It is utilized as a dye in histological studies due to its ability to stain cellular components effectively. Additionally, thionine can act as an electron mediator in microbial fuel cells, facilitating electron transfer processes. Its pH-dependent redox properties make it useful for applications such as quantitative Feulgen staining of DNA, where it replaces Schiff reagent .

The synthesis of thionine typically involves the condensation of dimethylaminobenzaldehyde with thiourea in the presence of an acid catalyst. The process can be summarized in a few steps:

  • Preparation of Reactants: Dimethylaminobenzaldehyde and thiourea are mixed in a suitable solvent.
  • Condensation Reaction: The mixture is heated under reflux conditions to promote the formation of thionine.
  • Isolation: Upon completion of the reaction, thionine is isolated through crystallization or precipitation techniques.

This method allows for the production of pure thionine suitable for various applications .

Thionine has a wide range of applications across different fields:

  • Biological Staining: Used extensively in histology for staining tissues and cells.
  • Microbial Fuel Cells: Acts as an electron mediator to enhance energy production.
  • Chemical Indicators: Functions as a redox indicator due to its pH sensitivity.
  • Research Tool: Employed in studies involving DNA quantification and analysis .

Studies on thionine interactions have revealed its potential effects on biological systems. For instance, its role in mediating electron transfer has been explored in microbial fuel cells, indicating that it can enhance microbial activity and energy output. Additionally, research has shown that thionine can interact with various biomolecules, influencing their behavior and properties .

Thionine shares structural and functional similarities with several other compounds within the phenothiazine family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
ThionineHeterocyclic amineBiological stainingStrong metachromatic properties
Methylene BlueHeterocyclic amineBiological stainingKnown for its antimicrobial effects
Azure AHeterocyclic amineBiological stainingIntermediate product in methylene blue synthesis
Azure BHeterocyclic amineBiological stainingTrimethylated derivative
Tetramethyl ThionineHeterocyclic amineBiological stainingFully dimethylated form; known as methylene blue

Thionine's distinct metachromatic properties and reversible photo

Thionine, first synthesized in 1861 by the French chemist Charles Lauth, emerged as a breakthrough in synthetic dye chemistry. Lauth, then working under the mentorship of Charles Gerhardt at the University of Strasbourg, oxidized methylaniline (a derivative of aniline) to produce a vibrant violet compound initially termed Lauth’s violet. This discovery marked one of the earliest successes in the systematic modification of aniline-based dyes, which dominated the textile industry during the 19th century. Lauth’s method involved controlled oxidation reactions, leading to the formation of a heterocyclic phenothiazine core—a structure that would later underpin numerous pharmacological and industrial applications.

Lauth’s work extended beyond synthesis; he co-founded the Société des Matières Colorantes in Saint-Denis, France, to commercialize his dyes. His collaboration with Édouard Grimaux further advanced the field, enabling the production of aromatic aldehydes critical for perfumery and pharmaceutical industries. The initial applications of thionine were predominantly in textile dyeing, where its intense coloration and stability outperformed many natural dyes.

Nomenclature, Synonyms, and Classification

Thionine’s nomenclature reflects its chemical and historical lineage:

  • Systematic name: 3,7-Diaminophenothiazin-5-ium chloride.
  • Common synonyms: Lauth’s violet, Katalysin, C.I. 52000, and thionin chloride.
  • Chemical formula: C₁₂H₁₀ClN₃S (for the chloride salt).

The suffix “-ine” denotes its classification as an amine, distinguishing it from the plant-derived thionin proteins. Early literature frequently misspelled the compound as “thionin,” leading to confusion with unrelated biomolecules. Structurally, thionine belongs to the phenothiazine family, characterized by a tricyclic framework comprising two benzene rings fused to a central sulfur- and nitrogen-containing ring.

Table 1: Key Nomenclature and Chemical Identifiers

PropertyDetail
IUPAC Name3,7-Diaminophenothiazin-5-ium chloride
CAS Registry Number581-64-6
Molecular FormulaC₁₂H₁₀ClN₃S
European EC Number209-470-3
Common SynonymsLauth’s violet, Katalysin, Thionin chloride

Position within the Heterocyclic Phenothiazine Family of Compounds

Thionine’s structural identity is inseparable from the phenothiazine scaffold, a heterocyclic system comprising two benzene rings bridged by sulfur and nitrogen atoms. Unlike simpler phenothiazines, thionine features primary amine groups at positions 3 and 7, which confer unique redox and staining properties. This structure places it within a broader family of derivatives, including:

  • Methylene blue (tetramethyl thionine), used in histology and as an antimalarial.
  • Azure dyes (e.g., Azure A, B, and C), intermediates in methylene blue synthesis.

The substitution pattern on the phenothiazine core dictates physicochemical behavior. For example, methylation of thionine’s amines yields methylene blue, which exhibits altered redox potentials and solubility.

Table 2: Structural Comparison of Thionine and Methylene Blue

PropertyThionineMethylene Blue
Substituents-NH₂ at C3 and C7-N(CH₃)₂ at C3 and C7
Redox Potential (E⁰)0.06 V (pH 7.0)0.01 V (pH 7.0)
Primary ApplicationsBiological staining, redox indicatorsAntimalarial, histological staining

Historical Evolution of Thionine Research

Thionine’s scientific journey spans three distinct phases:

  • Early Industrial Applications (1861–1920s): Initially exploited as a textile dye, thionine’s metachromatic staining properties were later harnessed in biological microscopy. Its ability to differentiate nucleic acids in the Feulgen reaction (1924) revolutionized histochemistry, enabling precise DNA quantification in cells.

  • Mid-20th Century Innovations: The discovery of thymosin fraction-5 (TF5) in the 1960s highlighted thionine’s role in immunology, though this work primarily involved thymic polypeptides rather than thionine itself. Concurrently, thionine’s redox activity was leveraged in microbial fuel cells as an electron mediator.

  • Modern Advancements (21st Century): Recent studies exploit thionine’s conductive properties in nanotechnology and biosensors. For instance:

    • Functionalization of graphene with thionine enhances electron transfer in electrochemical DNA sensors.
    • Polymer-thionine composites (e.g., modified PVC) efficiently adsorb dyes from wastewater, achieving capacities of 370 mg·g⁻¹.

Timeline of Key Milestones

  • 1861: Synthesis by Charles Lauth.
  • 1924: Adoption in Feulgen reaction for DNA staining.
  • 1970s: Application in microbial fuel cells.
  • 2010s: Integration into graphene-based biosensors.

Thionine exists as an organic chloride salt composed of three,seven-diaminophenothiazin-five-ium cations and chloride anions in a one-to-one stoichiometric ratio [1]. The compound manifests as a dark green to black crystalline powder with distinctive metachromatic properties [2] [3]. When dissolved in aqueous solutions, thionine exhibits a characteristic purple to blue coloration, which serves as one of its most recognizable features [4] [3] [5].

The molecular formula of thionine chloride is C₁₂H₁₀ClN₃S with a molecular weight ranging from 263.74 to 263.746 grams per mole [6] [7] [8] [9]. The compound is also known by several synonyms including thionin chloride, Lauth's violet, and katalysin [1] [9] [3]. It bears the Color Index Number 52000, which classifies it within the standardized dye nomenclature system [6] [10] [3].

PropertyValueReference
Molecular FormulaC₁₂H₁₀ClN₃S [6] [1] [9] [11]
Molecular Weight (g/mol)263.74-263.746 [6] [7] [8] [9]
Chemical Structure3,7-Diaminophenothiazin-5-ium chloride [1] [9] [12]
Physical FormPowder/Crystalline solid [6] [13] [2]
AppearanceDark green to black powder [14] [2] [3]
Color in SolutionPurple/Blue in aqueous solution [4] [3] [5]

The structural characteristics of thionine are defined by its phenothiazine backbone with amino substituents at the three and seven positions, creating a tricyclic aromatic system with significant conjugation that contributes to its optical properties [15] [16].

Solubility Parameters in Various Solvents

Thionine demonstrates markedly different solubility characteristics across various solvent systems, reflecting its ionic nature and molecular structure. In aqueous media, thionine exhibits moderate solubility with reported values of approximately 2.5 grams per liter at 25°C [10] [14]. The aqueous solutions typically appear clear to slightly hazy, indicating complete dissolution under normal conditions.

The compound shows extremely limited solubility in ethanol and other alcoholic solvents [10]. This poor solubility in polar organic solvents contrasts sharply with its behavior in water, suggesting that the ionic nature of the chloride salt significantly influences its dissolution characteristics. Similarly, acetone and other organic solvents demonstrate limited capacity to dissolve thionine, with the compound being generally classified as sparingly soluble in most non-aqueous systems [17] [18].

SolventSolubilityNotesReference
Water2.5 g/L at 25°CClear to slightly hazy solution [10] [14]
EthanolInsolubleGenerally insoluble [10]
AcetoneLimited solubilityLimited data available [17]
Organic solventsSparingly solublePoor solubility in most [18]

The pH-dependent nature of thionine solubility represents a critical consideration for practical applications [19]. The compound can exist in different ionic forms depending on the solution pH, which directly affects both its solubility and optical properties. This pH sensitivity must be carefully controlled in analytical and staining applications to ensure consistent results.

Thermal Properties (Melting Point, Boiling Point, Flash Point)

The thermal characteristics of thionine present some variability in the literature, reflecting differences in measurement conditions and sample purity. For thionine chloride, the melting point has not been definitively determined in many studies, with some sources reporting values as "not determined" [14] [20]. However, for thionine acetate, a related salt form, melting points exceeding 200°C have been documented [10].

Boiling point data shows considerable variation, with reported values ranging from 271.6°C to 416.3°C at standard atmospheric pressure [7] [8] [10]. This wide range likely reflects different experimental conditions and potentially different forms or purities of the compound. The thionine acetate form specifically shows a boiling point of 416.3°C at 760 mmHg [10].

Flash point measurements similarly demonstrate variability, with values reported between 85.97°C and 205.6°C [7] [8] [10]. These measurements are crucial for safety considerations during handling and storage of the compound.

PropertyThionine ChlorideThionine AcetateReference
Melting Point (°C)Not determined>200 [14] [20]
Boiling Point (°C)271.6-416.3416.3 [7] [8] [10]
Flash Point (°C)85.97-205.6205.6 [7] [8] [10]
Decomposition TemperatureNot specifiedNot specified [14] [20]

The thermal stability of thionine appears adequate under normal laboratory conditions, though specific decomposition temperatures have not been clearly established in the available literature [14] [20]. This suggests that the compound maintains its structural integrity within typical operational temperature ranges.

Density, Refractive Index and Vapor Pressure

The physical density of thionine has been reported with some variation in the literature. Density values range from 0.983 to 1.48 grams per cubic centimeter [7] [8], with this variation potentially attributable to different measurement conditions, sample preparation methods, or crystal forms. The lower density value of 0.983 g/cm³ may correspond to a less densely packed crystalline form, while the higher value of 1.48 g/cm³ suggests a more compact arrangement.

The refractive index of thionine has been documented as 1.791 [8], indicating significant optical density. This relatively high refractive index is consistent with the aromatic nature of the phenothiazine structure and contributes to the compound's optical properties that make it valuable in microscopy applications.

Vapor pressure measurements reveal extremely low volatility, with values reported as 3.85 × 10⁻⁷ mmHg at 25°C [8]. This exceptionally low vapor pressure indicates that thionine has minimal tendency to volatilize under standard conditions, which has important implications for handling, storage, and analytical procedures.

PropertyValueReference
Density (g/cm³)0.983-1.48 [7] [8]
Refractive Index1.791 [8]
Vapor Pressure (mmHg at 25°C)3.85 × 10⁻⁷ [8]
Lambda max (nm)569-602 [4] [10] [5]

The maximum absorption wavelength (lambda max) occurs in the range of 569-602 nanometers [4] [10] [5], corresponding to the orange-red region of the electromagnetic spectrum. This absorption characteristic is responsible for the purple-blue color observed in aqueous solutions, as the compound absorbs complementary wavelengths to those that are transmitted or reflected.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VTT2SAT5H0

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

581-64-6

Wikipedia

Thionine

General Manufacturing Information

Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Ma M, Miao Z, Zhang D, Du X, Zhang Y, Zhang C, Lin J, Chen Q. Highly-ordered perpendicularly immobilized FWCNTs on the thionine monolayer-modified electrode for hydrogen peroxide and glucose sensors. Biosens Bioelectron. 2015 Feb 15;64:477-84. doi: 10.1016/j.bios.2014.09.057. Epub 2014 Sep 28. PubMed PMID: 25286355.
2: Lozano HJ, García B, Busto N, Leal JM. Interaction of thionine with triple-, double-, and single-stranded RNAs. J Phys Chem B. 2013 Jan 10;117(1):38-48. doi: 10.1021/jp307840c. Epub 2012 Dec 19. PubMed PMID: 23206123.
3: Zasonská B, Čadková M, Kovářová A, Bílková Z, Korecká L, Horák D. Thionine-Modified Poly(glycidyl methacrylate) Nanospheres as Labels of Antibodies for Biosensing Applications. ACS Appl Mater Interfaces. 2015 Nov 11;7(44):24926-31. doi: 10.1021/acsami.5b08469. Epub 2015 Nov 3. PubMed PMID: 26479119.
4: Lin Y, Zhou Q, Lin Y, Tang D, Niessner R, Knopp D. Enzymatic hydrolysate-induced displacement reaction with multifunctional silica beads doped with horseradish peroxidase-thionine conjugate for ultrasensitive electrochemical immunoassay. Anal Chem. 2015 Aug 18;87(16):8531-40. doi: 10.1021/acs.analchem.5b02253. Epub 2015 Jul 28. PubMed PMID: 26181887.
5: Zhao Z, Chen H, Ma L, Liu D, Wang Z. A label-free electrochemical impedance aptasensor for cylindrospermopsin detection based on thionine-graphene nanocomposites. Analyst. 2015 Aug 21;140(16):5570-7. doi: 10.1039/c5an00704f. PubMed PMID: 26111280.
6: Manivel P, Anandakumar S, Ilanchelian M. Exploring the interaction of the photodynamic therapeutic agent thionine with bovine serum albumin: multispectroscopic and molecular docking studies. Luminescence. 2015 Sep;30(6):729-39. doi: 10.1002/bio.2812. Epub 2014 Nov 25. PubMed PMID: 25423948.
7: Su S, Zou M, Zhao H, Yuan C, Xu Y, Zhang C, Wang L, Fan C, Wang L. Shape-controlled gold nanoparticles supported on MoS₂ nanosheets: synergistic effect of thionine and MoS₂ and their application for electrochemical label-free immunosensing. Nanoscale. 2015 Dec 7;7(45):19129-35. doi: 10.1039/c5nr05614d. Epub 2015 Nov 2. PubMed PMID: 26524543.
8: Sun Z, Fu H, Deng L, Wang J. Redox-active thionine-graphene oxide hybrid nanosheet: one-pot, rapid synthesis, and application as a sensing platform for uric acid. Anal Chim Acta. 2013 Jan 25;761:84-91. doi: 10.1016/j.aca.2012.11.057. Epub 2012 Dec 5. PubMed PMID: 23312318.
9: Shanmugaraj K, Anandakumar S, Ilanchelian M. Exploring the biophysical aspects and binding mechanism of thionine with bovine hemoglobin by optical spectroscopic and molecular docking methods. J Photochem Photobiol B. 2014 Feb 5;131:43-52. doi: 10.1016/j.jphotobiol.2014.01.001. Epub 2014 Jan 11. PubMed PMID: 24486625.
10: Rahimnejad M, Najafpour GD, Ghoreyshi AA, Talebnia F, Premier GC, Bakeri G, Kim JR, Oh SE. Thionine increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture. J Microbiol. 2012 Aug;50(4):575-80. doi: 10.1007/s12275-012-2135-0. Epub 2012 Aug 25. PubMed PMID: 22923104.
11: Li Z, Chen L, He F, Bu L, Qin X, Xie Q, Yao S, Tu X, Luo X, Luo S. Square wave anodic stripping voltammetric determination of Cd²⁺ and Pb²⁺ at bismuth-film electrode modified with electroreduced graphene oxide-supported thiolated thionine. Talanta. 2014 May;122:285-92. doi: 10.1016/j.talanta.2014.01.062. Epub 2014 Jan 31. PubMed PMID: 24720997.
12: Zhang Z, Luo L, Zhu L, Ding Y, Deng D, Wang Z. Aptamer-linked biosensor for thrombin based on AuNPs/thionine-graphene nanocomposite. Analyst. 2013 Sep 21;138(18):5365-70. doi: 10.1039/c3an01006f. Epub 2013 Jul 23. PubMed PMID: 23877321.
13: Gao F, Gao C, He S, Wang Q, Wu A. Label-free electrochemical lead (II) aptasensor using thionine as the signaling molecule and graphene as signal-enhancing platform. Biosens Bioelectron. 2016 Jul 15;81:15-22. doi: 10.1016/j.bios.2016.01.096. Epub 2016 Feb 17. PubMed PMID: 26913503.
14: Ghica ME, Brett CM. Poly(brilliant green) and poly(thionine) modified carbon nanotube coated carbon film electrodes for glucose and uric acid biosensors. Talanta. 2014 Dec;130:198-206. doi: 10.1016/j.talanta.2014.06.068. Epub 2014 Jul 5. PubMed PMID: 25159399.
15: Guo L, Zhang Q, Huang Y, Han Q, Wang Y, Fu Y. The application of thionine-graphene nanocomposite in chiral sensing for Tryptophan enantiomers. Bioelectrochemistry. 2013 Dec;94:87-93. doi: 10.1016/j.bioelechem.2013.09.002. Epub 2013 Sep 13. PubMed PMID: 24084594.
16: Wang X, Wang M, Zhang Y, Miao X, Huang Y, Zhang J, Sun L. Electrochemical biosensor based on enzyme substrate as a linker: Application for aldolase activity with pectin-thionine complex as recognization element and signal amplification probe. Biosens Bioelectron. 2016 Sep 15;83:91-6. doi: 10.1016/j.bios.2016.04.009. Epub 2016 Apr 5. PubMed PMID: 27107145.
17: Gayathri CH, Mayuri P, Sankaran K, Kumar AS. An electrochemical immunosensor for efficient detection of uropathogenic E. coli based on thionine dye immobilized chitosan/functionalized-MWCNT modified electrode. Biosens Bioelectron. 2016 Aug 15;82:71-7. doi: 10.1016/j.bios.2016.03.062. Epub 2016 Mar 24. PubMed PMID: 27040944.
18: Han J, Ma J, Ma Z. One-step synthesis of graphene oxide-thionine-Au nanocomposites and its application for electrochemical immunosensing. Biosens Bioelectron. 2013 Sep 15;47:243-7. doi: 10.1016/j.bios.2013.03.032. Epub 2013 Mar 22. PubMed PMID: 23584387.
19: Qin X, Yin Y, Yu H, Guo W, Pei M. A novel signal amplification strategy of an electrochemical aptasensor for kanamycin, based on thionine functionalized graphene and hierarchical nanoporous PtCu. Biosens Bioelectron. 2016 Mar 15;77:752-8. doi: 10.1016/j.bios.2015.10.050. Epub 2015 Oct 23. Review. PubMed PMID: 26513281.
20: Zhou Q, Li G, Zhang Y, Zhu M, Wan Y, Shen Y. Highly Selective and Sensitive Electrochemical Immunoassay of Cry1C Using Nanobody and π-π Stacked Graphene Oxide/Thionine Assembly. Anal Chem. 2016 Oct 4;88(19):9830-9836. Epub 2016 Sep 22. PubMed PMID: 27617345.

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